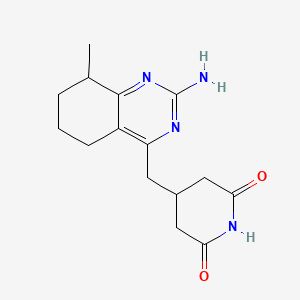

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione

CAS No.: 28360-61-4

Cat. No.: VC17180167

Molecular Formula: C15H20N4O2

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28360-61-4 |

|---|---|

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | 4-[(2-amino-8-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)methyl]piperidine-2,6-dione |

| Standard InChI | InChI=1S/C15H20N4O2/c1-8-3-2-4-10-11(17-15(16)19-14(8)10)5-9-6-12(20)18-13(21)7-9/h8-9H,2-7H2,1H3,(H2,16,17,19)(H,18,20,21) |

| Standard InChI Key | OIEQXIBBHRIICG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC2=C(N=C(N=C12)N)CC3CC(=O)NC(=O)C3 |

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions. For quinazolines, common methods include the condensation of anthranilic acid with carbonyl compounds or the cyclization of N-acyl anthranilic acids. Piperidinediones can be synthesized through various routes, such as the condensation of diamines with dicarboxylic acids or their derivatives.

Applications

Given the biological activities associated with quinazolines and piperidinediones, compounds like 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione could potentially be explored for pharmaceutical applications.

Research Findings

While specific research findings on 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione are not available, studies on similar compounds suggest that modifications in the quinazoline and piperidinedione rings can significantly affect their biological activities.

Data Tables

Due to the lack of specific data on 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione, we can consider a general table for quinazoline and piperidinedione derivatives:

| Compound Type | Biological Activity | Synthesis Method |

|---|---|---|

| Quinazolines | Anti-inflammatory, Antimicrobial | Condensation reactions |

| Piperidinediones | Anticancer, Anti-inflammatory | Condensation of diamines with dicarboxylic acids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume